REACTION_SMILES
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[Al+3:2].[C:12]([CH3:13])([CH3:14])([CH3:15])[Si:16]([O:17][CH:18]1[CH2:19][CH2:20][CH:21]([C:24](=[O:25])[O:26][CH3:27])[CH2:22][CH2:23]1)([CH3:28])[CH3:29].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:31].[O:7]1[CH2:8][CH2:9][CH2:10][CH2:11]1.[OH-:30].[OH2:32]>>[C:12]([CH3:13])([CH3:14])([CH3:15])[Si:16]([O:17][CH:18]1[CH2:19][CH2:20][CH:21]([CH2:24][OH:25])[CH2:22][CH2:23]1)([CH3:28])[CH3:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC(O[Si](C)(C)C(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1CCC(CO)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |